5-Chloro-4-(dimethoxymethyl)-2,3-dimethoxypyridine
Overview
Description
5-Chloro-4-(dimethoxymethyl)-1H-pyrrolo[2,3-b]pyridine is a chemical compound with the empirical formula C10H11ClN2O2 . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The molecular weight of 5-Chloro-4-(dimethoxymethyl)-1H-pyrrolo[2,3-b]pyridine is 226.66 . Its structure can be represented by the SMILES stringCOC(OC)c1c(Cl)cnc2[nH]ccc12
. Physical And Chemical Properties Analysis
5-Chloro-4-(dimethoxymethyl)-1H-pyrrolo[2,3-b]pyridine is a solid substance . Its flash point is not applicable .Scientific Research Applications
Medicinal Chemistry
In medicinal chemistry, 5-Chloro-4-(dimethoxymethyl)-2,3-dimethoxypyridine is a valuable intermediate. Its halogenated and methoxy groups make it a versatile precursor for synthesizing various pharmacologically active molecules. For instance, it can be used to develop new compounds with potential antiviral, antibacterial, or anticancer activities due to its ability to easily undergo nucleophilic substitution reactions .
Agriculture
This compound has applications in the agricultural sector, particularly in the synthesis of novel pesticides and herbicides. Its chemical structure allows for the creation of derivatives that can disrupt the life cycle of pests or inhibit the growth of weeds, contributing to increased crop yields and protection against infestations .
Material Science
In material science, 5-Chloro-4-(dimethoxymethyl)-2,3-dimethoxypyridine can be used as a building block for organic electronic materials. Its electron-rich pyridine ring can be incorporated into conductive polymers or small molecules for organic photovoltaic cells, offering a pathway to more efficient energy harvesting materials .
Environmental Science
Environmental science can benefit from this compound through the development of sensitive analytical reagents. It can be functionalized to create fluorescent probes or sensors that detect environmental pollutants, such as heavy metals or organic contaminants, aiding in environmental monitoring and cleanup efforts .
Biochemistry
In biochemistry, the compound’s reactivity makes it suitable for studying protein-ligand interactions. Modified derivatives of 5-Chloro-4-(dimethoxymethyl)-2,3-dimethoxypyridine can be used to label or visualize biological molecules, facilitating the understanding of cellular processes at the molecular level .
Pharmacology
Pharmacologically, it can serve as a scaffold for drug discovery. Its modifiable structure allows for the creation of diverse libraries of compounds that can be screened for activity against various biological targets, speeding up the process of identifying new therapeutic agents .
Safety and Hazards
properties
IUPAC Name |
5-chloro-4-(dimethoxymethyl)-2,3-dimethoxypyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO4/c1-13-8-7(10(15-3)16-4)6(11)5-12-9(8)14-2/h5,10H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQQJYWSZCTUPIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CN=C1OC)Cl)C(OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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